molecular formula C12H12Cl2O3 B1325893 Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate CAS No. 898751-84-3

Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate

Cat. No. B1325893
M. Wt: 275.12 g/mol
InChI Key: PPFHMOCSOPAUBM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, or NMR spectra.


Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a derivative of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, is synthesized for use as an intermediate in antiobesity agents like rimonabant (Hao Zhi-hui, 2007).
  • This compound has been utilized in the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating high regioselectivity and significant reduction in reaction times (P. Machado et al., 2011).

Crystallography and Molecular Structure

  • The synthesis of related compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has contributed to the understanding of crystal and molecular structures, with detailed characterization using techniques like X-ray diffraction (D. Achutha et al., 2017).

Photovoltaic Properties and Applications

  • Derivatives of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their photovoltaic properties, demonstrating potential for use in organic–inorganic photodiode fabrication (H. Zeyada et al., 2016).

Electronic Properties and Applications

  • Studies on the electrical properties of related compounds, like 4H-pyrano[3,2-c]quinoline derivatives, have shown significant potential in the fields of electronics and materials science (H. Zeyada et al., 2016).

Bioreduction and Biotechnological Applications

  • Research has been conducted on the optimal bioreduction of Ethyl 4-chloro-3-oxobutyrate, a related compound, using Saccharomyces cerevisiae. This process is important for producing high-quality pharmaceutical intermediates (Junghui Chen et al., 2002).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHMOCSOPAUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645560
Record name Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate

CAS RN

898751-84-3
Record name Ethyl 3,5-dichloro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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